molecular formula C11H22N2O4Si B11523140 N-[3-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-yl)propyl]acetamide

N-[3-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-yl)propyl]acetamide

Cat. No.: B11523140
M. Wt: 274.39 g/mol
InChI Key: KFXALKAYQCFPNA-UHFFFAOYSA-N
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Description

N-(3-{2,8,9-TRIOXA-5-AZA-1-SILABICYCLO[3.3.3]UNDECAN-1-YL}PROPYL)ACETAMIDE is a complex organosilicon compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{2,8,9-TRIOXA-5-AZA-1-SILABICYCLO[3.3.3]UNDECAN-1-YL}PROPYL)ACETAMIDE typically involves the reaction of silatrane derivatives with appropriate reagents. One common method involves the reaction of silatrane HSi(OCH2CH2)3N with mercury (II) salts (HgX2, where X can be OCOMe, OCOCF3, OCOCCl3, SCN, Br) to afford the corresponding 1-substituted silatranes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-{2,8,9-TRIOXA-5-AZA-1-SILABICYCLO[3.3.3]UNDECAN-1-YL}PROPYL)ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly at the silicon atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of silatrane derivatives .

Mechanism of Action

The mechanism of action of N-(3-{2,8,9-TRIOXA-5-AZA-1-SILABICYCLO[3.3.3]UNDECAN-1-YL}PROPYL)ACETAMIDE involves its interaction with specific molecular targets. The silicon atom in the compound can form coordination bonds with various biomolecules, influencing their structure and function. This interaction can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-{2,8,9-TRIOXA-5-AZA-1-SILABICYCLO[3.3.3]UNDECAN-1-YL}PROPYL)ACETAMIDE is unique due to its acetamide functional group, which provides distinct chemical and biological properties compared to other silatranes. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C11H22N2O4Si

Molecular Weight

274.39 g/mol

IUPAC Name

N-[3-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-yl)propyl]acetamide

InChI

InChI=1S/C11H22N2O4Si/c1-11(14)12-3-2-10-18-15-7-4-13(5-8-16-18)6-9-17-18/h2-10H2,1H3,(H,12,14)

InChI Key

KFXALKAYQCFPNA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC[Si]12OCCN(CCO1)CCO2

Origin of Product

United States

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